- Preparation of macrocyclic compounds as hepatitis c virus inhibitors, World Intellectual Property Organization, , ,

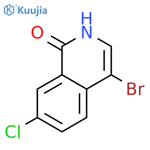

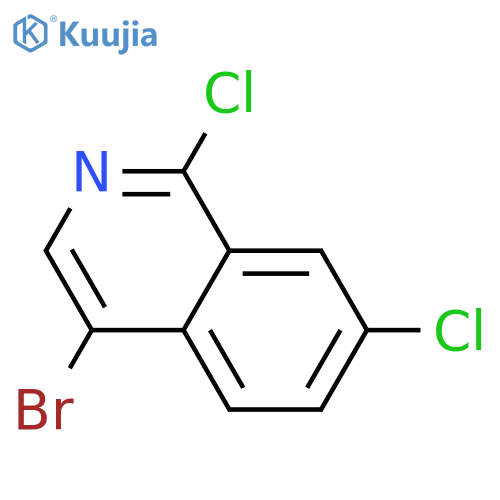

Cas no 953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline)

953421-74-4 structure

Nombre del producto:4-Bromo-1,7-dichloro-isoquinoline

Número CAS:953421-74-4

MF:C9H4BrCl2N

Megavatios:276.944759368896

MDL:MFCD20528290

CID:2106979

PubChem ID:57590885

4-Bromo-1,7-dichloro-isoquinoline Propiedades químicas y físicas

Nombre e identificación

-

- 4-bromo-1,7-dichloroIsoquinoline

- Isoquinoline, 4-broMo-1,7-dichloro-

- 4-Bromo-1,7-dichloro-isoquinoline

- MPNVIJOSWLWNKA-UHFFFAOYSA-N

- Isoquinoline,4-bromo-1,7-dichloro-

- 4-Bromo-1,7-dichloroisoquinoline (ACI)

- F52293

- EN300-397941

- 953421-74-4

- DA-00240

- AKOS037644202

- (3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester

- SCHEMBL2617537

- [R-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3R,5R,E)-t-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate

- MFCD20528290

- 194934-98-0

- AS-48660

- SB40214

- CS-M1530

-

- MDL: MFCD20528290

- Renchi: 1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H

- Clave inchi: MPNVIJOSWLWNKA-UHFFFAOYSA-N

- Sonrisas: ClC1C=C2C(C(=CN=C2Cl)Br)=CC=1

Atributos calculados

- Calidad precisa: 274.89042g/mol

- Masa isotópica única: 274.89042g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 0

- Complejidad: 191

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 12.9

- Xlogp3: 4.4

4-Bromo-1,7-dichloro-isoquinoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A879456-1g |

4-Bromo-1,7-dichloroisoquinoline |

953421-74-4 | 97% | 1g |

$399.0 | 2025-02-21 | |

| TRC | B699415-5mg |

4-Bromo-1,7-dichloro-isoquinoline |

953421-74-4 | 5mg |

$ 75.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D969097-500mg |

4-Bromo-1,7-dichloro-isoquinoline |

953421-74-4 | 95% | 500mg |

$610 | 2024-07-28 | |

| abcr | AB512626-100mg |

4-Bromo-1,7-dichloroisoquinoline, 95%; . |

953421-74-4 | 95% | 100mg |

€402.00 | 2025-02-19 | |

| Enamine | EN300-397941-10.0g |

4-bromo-1,7-dichloroisoquinoline |

953421-74-4 | 10g |

$5837.0 | 2023-05-29 | ||

| abcr | AB512626-100 mg |

4-Bromo-1,7-dichloroisoquinoline, 95%; . |

953421-74-4 | 95% | 100mg |

€418.40 | 2023-06-14 | |

| TRC | B699415-50mg |

4-Bromo-1,7-dichloro-isoquinoline |

953421-74-4 | 50mg |

$ 356.00 | 2023-04-18 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0052-5g |

4-bromo-1,7-dichloroisoquinoline |

953421-74-4 | 95% | 5g |

$1810 | 2023-09-07 | |

| abcr | AB512626-250 mg |

4-Bromo-1,7-dichloroisoquinoline, 95%; . |

953421-74-4 | 95% | 250mg |

€610.50 | 2023-06-14 | |

| Enamine | EN300-397941-0.5g |

4-bromo-1,7-dichloroisoquinoline |

953421-74-4 | 0.5g |

$1302.0 | 2023-05-29 |

4-Bromo-1,7-dichloro-isoquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

Referencia

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

Referencia

- Preparation of proline-containing tripeptides as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Substituted triazoloquinazolinones as inhibitors of checkpoint kinase CHK1 in the treatment of cancer, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

Referencia

- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C

Referencia

- The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection, Journal of Medicinal Chemistry, 2014, 57(5), 1730-1752

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

Referencia

- Preparation of tripeptides incorporating deuterium as inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

4-Bromo-1,7-dichloro-isoquinoline Raw materials

4-Bromo-1,7-dichloro-isoquinoline Preparation Products

4-Bromo-1,7-dichloro-isoquinoline Literatura relevante

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline) Productos relacionados

- 2694734-68-2(8-(3-methylpyridin-4-yl)-3,8-diazabicyclo3.2.1octane dihydrochloride)

- 941866-83-7(methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate)

- 2227721-81-3(methyl (3S)-3-(1-ethylcyclobutyl)-3-hydroxypropanoate)

- 349095-04-1(2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)

- 1248620-62-3(N-(Prop-2-yn-1-yl)-6-(propan-2-yl)pyrimidin-4-amine)

- 1086-00-6(1-Chloromethylpyrene)

- 361477-34-1(N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxyacetamide)

- 32016-31-2(benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

- 2319835-42-0(2,4-dichloro-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}-5-methylbenzene-1-sulfonamide)

- 1006327-21-4(1-ethyl-5-methyl-4-(1H-pyrazol-3-yl)-1H-pyrazole)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:953421-74-4)4-Bromo-1,7-dichloro-isoquinoline

Pureza:99%/99%

Cantidad:250mg/1g

Precio ($):259.0/808.0